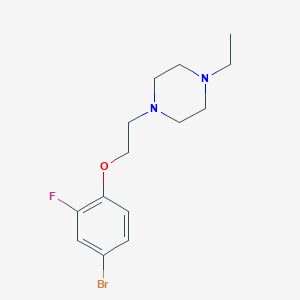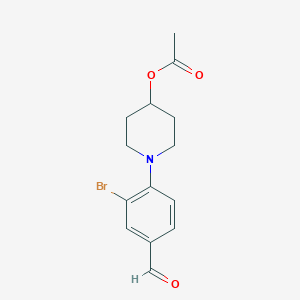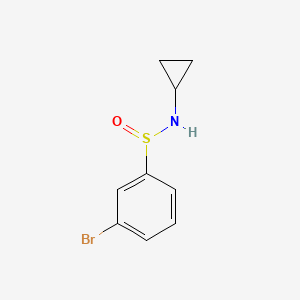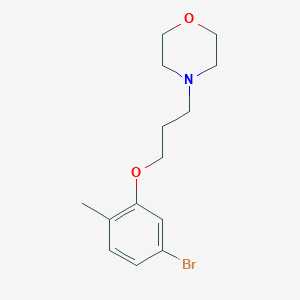
5-(4-Aminophenyl)pyrrolidin-2-one
説明
5-(4-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) . This indicates the presence of a pyrrolidin-2-one ring attached to a 4-aminophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidin-2-one derivatives are known to participate in various chemical reactions. These compounds can be functionalized or their rings can be constructed from different precursors .科学的研究の応用
Pharmacological Enhancement through Stereochemistry
Stereochemistry plays a crucial role in enhancing the pharmacological profile of compounds based on the pyrrolidin-2-one pharmacophore. Studies focusing on enantiomerically pure versions of phenylpiracetam, a compound structurally related to 5-(4-Aminophenyl)pyrrolidin-2-one, have demonstrated the direct relationship between the configuration of stereocenters and the biological properties of these compounds. The pharmacological advantages of selecting the most effective stereoisomer justify the necessity for drug substance purification from less active ones, indicating a path for the development of more efficient therapeutic agents (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, integral to the structure of this compound, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This versatility supports the design of new compounds with varying biological profiles, highlighting the potential of the pyrrolidine scaffold in the development of novel therapeutic agents (Li Petri et al., 2021).
Synthetic Pathways and Catalysis
Research on pyranopyrimidine scaffolds, related to pyrrolidin-2-one derivatives, emphasizes their broad synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of these compounds showcases the advancements in chemical synthesis techniques, enabling the development of lead molecules for pharmaceutical industries. This underscores the importance of innovative synthetic pathways and catalysis in the creation of new drugs and therapeutic agents (Parmar et al., 2023).
Plant Defense Mechanisms
Compounds derived from pyrrolidin-2-one, such as Pyrroline-5-carboxylate (P5C), play significant roles in plant defense against pathogens. The metabolism of proline-P5C is tightly regulated, especially during pathogen infection and abiotic stress, indicating the biological significance of pyrrolidin-2-one derivatives in natural defense mechanisms. This opens avenues for research into the use of these compounds in agriculture and bioengineering for enhanced plant resistance (Qamar et al., 2015).
将来の方向性
特性
IUPAC Name |
5-(4-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNRHYLMLVGCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858234-86-3 | |
| Record name | 5-(4-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)






![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)




